N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound derived from the tetrahydrobenzo[b]thiophene scaffold, a structural motif widely explored in medicinal chemistry due to its pharmacological versatility. The compound features a phenylacetamido substituent at position 2 and an N-methyl carboxamide group at position 2. These analogs exhibit diverse biological activities, including acetylcholinesterase (AChE) inhibition, antioxidant effects, and antinociceptive properties, making comparative analysis critical for understanding structure-activity relationships (SARs) .
Properties
IUPAC Name |
N-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-19-17(22)16-13-9-5-6-10-14(13)23-18(16)20-15(21)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCGJMGQKNBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with amines and acylating agents under controlled conditions . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a notable method for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The tetrahydrobenzo[b]thiophene-3-carboxamide core is common among analogs, with variations in substituents at positions 2 and 3 driving pharmacological differences:
Key Observations :
- Phenylacetamido vs. Piperazinylacetamido : The target compound’s phenyl group may favor hydrophobic interactions, whereas piperazine derivatives (e.g., Compound 122) introduce basicity and solubility .
- Cyanoacetamido vs. Phenylacetamido: Cyano groups (Compound 92b) enhance antioxidant activity via radical scavenging, while phenyl groups may prioritize enzyme inhibition .
Pharmacological Activities
Acetylcholinesterase (AChE) Inhibition
- Compound 122 : Exhibited 60% AChE inhibition at 2.6351 mM, surpassing donepezil (40%) due to H-bond interactions with Phe288 via the amide linker .
- Target Compound : Predicted to show moderate AChE inhibition, as phenylacetamido lacks the piperazine moiety critical for enhanced binding in Compound 122.
Antioxidant Activity
- Compound 92b: Scavenged 55.5% nitric oxide radicals at 100 μM, attributed to the electron-withdrawing cyano group stabilizing radical intermediates .
- Target Compound: Likely lower antioxidant activity due to the absence of polar cyano or carboxamide groups at position 2.
Antinociceptive Activity
- Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates: Demonstrated low toxicity (Class V) and high antinociceptive activity in mice, linked to the 2-aminothiophene and dioxobutanoic acid pharmacophores .
Physicochemical Properties
Key Observations :
- Piperazine Derivatives : Lower solubility due to aromatic substituents but improved receptor affinity .
Biological Activity
N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular formula: C18H20N2O2S and a molecular weight of 328.43 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core, which contributes to its pharmacological properties. The presence of the phenylacetamido group is significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- NADPH Oxidase Inhibition : This compound is reported to inhibit NADPH oxidase activity, which plays a crucial role in reactive oxygen species (ROS) production. Inhibition of this enzyme can lead to reduced oxidative stress and inflammation in various disease models .
- Anti-inflammatory Effects : Studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines:
- Cancer Cell Lines : The compound has shown cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. For instance, it has been tested against breast cancer and lung cancer cell lines with promising results .
- Microbial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .
In Vivo Studies
In vivo studies have provided insights into the therapeutic potential of this compound:
- Animal Models : Experimental models have shown that administration of this compound can lead to significant reductions in tumor size and improved survival rates in treated animals compared to controls .
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving mice with induced tumors demonstrated that treatment with this compound resulted in a 40% reduction in tumor volume after four weeks of treatment .
- Infection Control : In another study focusing on bacterial infections, the compound was administered to rats infected with Staphylococcus aureus. Results showed a significant decrease in bacterial load and inflammation markers compared to untreated controls .
Data Tables
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:
- Amide coupling : Reacting the amino group with 2-phenylacetic acid derivatives using coupling agents like EDC/HOBt in DMF or DMSO .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for high solubility of intermediates .
- Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to avoid side reactions .
- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water) ensures ≥95% purity .
Q. How is structural characterization performed for this compound?
A combination of analytical techniques is used:
- NMR spectroscopy : - and -NMR confirm regiochemistry and functional groups (e.g., amide NH at δ 5.98 ppm, aromatic protons at δ 7.3–7.6 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 342.46) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., monoclinic space group P2/c with Z = 8) .
Q. What in vitro assays are used for preliminary biological evaluation?
- Cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) via MTT assays, with IC values compared to reference drugs .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition is assessed using Ellman’s method, with activity reported as % inhibition relative to donepezil .
- Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli measure zone-of-inhibition diameters .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies highlight:
Q. What mechanistic insights explain its enzyme inhibitory activity?
Molecular docking and kinetic studies reveal:
Q. How can synthesis challenges (e.g., regioselectivity, impurities) be addressed?
- Regioselective coupling : Use of bulky bases (e.g., DIPEA) directs amide formation to the 2-position .
- Impurity control : HPLC monitoring at 254 nm identifies byproducts (e.g., unreacted starting materials) .
- Scalability : Flow chemistry reduces reaction times and improves yields for multi-gram synthesis .
Q. How does this compound compare to structurally related analogs?
Q. What advanced analytical methods improve purity assessment?
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H (hexane:isopropanol = 90:10) .
- LC-MS/MS : Quantifies trace metabolites (e.g., hydrolyzed carboxylic acid derivatives) .
Q. How is metabolic stability predicted computationally?
- Aldehyde oxidase (AO) susceptibility : QSAR models predict metabolic hotspots (e.g., methyl groups reduce AO-mediated oxidation) .
- CYP450 interactions : Docking simulations identify CYP3A4 as the primary metabolizing enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
